Methyl 4-ethylpicolinate
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Overview
Description
Methyl 4-ethylpicolinate is an organic compound belonging to the class of picolinates, which are derivatives of pyridine with a carboxylic acid ester group. This compound is characterized by the presence of a methyl ester group at the 4-position of the pyridine ring and an ethyl group at the same position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-ethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylpyridine-2-carboxylic acid, while reduction may produce 4-ethylpyridine-2-methanol.
Scientific Research Applications
Methyl 4-ethylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethylpicolinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl picolinate: A similar compound with a methyl ester group at the 2-position of the pyridine ring.
Ethyl picolinate: Contains an ethyl ester group instead of a methyl ester group.
Picolinic acid: The parent compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 4-ethylpicolinate is unique due to the presence of both a methyl ester and an ethyl group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
476471-30-4 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 4-ethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
GGOYGQPFRKAZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
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